molecular formula C18H15N5O B1684205 E7449 CAS No. 1140964-99-3

E7449

Cat. No.: B1684205
CAS No.: 1140964-99-3
M. Wt: 317.3 g/mol
InChI Key: JLFSBHQQXIAQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E7449 (Stenoparib/2X-121) is a dual-targeting inhibitor of PARP1/2 and tankyrase 1/2 (TNKS1/2) with distinct mechanisms of action. Preclinically, it inhibits PARP1/2 at nanomolar concentrations (IC₅₀: 1.0–2.0 nM) and TNKS1/2 at ~50 nM . Unlike conventional PARP inhibitors, this compound traps PARP1 on damaged DNA, impairing DNA repair pathways like base excision repair (BER) and enhancing cytotoxicity in homologous recombination (HR)-deficient tumors (e.g., BRCA1/2-mutated cancers) . Additionally, TNKS1/2 inhibition destabilizes β-catenin, suppressing Wnt/β-catenin signaling—a pathway implicated in colon and ovarian cancers .

Clinically, this compound demonstrated a maximum tolerated dose (MTD) of 600 mg once daily in phase I trials, with dose-limiting toxicities (DLTs) including fatigue (Grade 3) and anaphylaxis (Grade 3) . The recommended phase II dose is 600 mg, achieving sustained PARP inhibition (>90% suppression) and plasma concentrations correlating with tumor response . In BRCA-mutated patients, this compound showed an objective response rate (ORR) of 16.7% and stable disease in 31.7% of cases . Unique adverse events (AEs) include photosensitivity (41.5% incidence) and chromaturia (51.2%), both manageable with supportive care .

Preparation Methods

The synthesis of E7449 involves several steps:

    Initial Reaction: Chloroacetonitrile is added to a solution of 4N hydrochloric acid in dioxane, maintaining the internal temperature below 30°C. The resulting solution is stirred for 30 minutes at room temperature.

    Intermediate Formation: A solution of the initial compound in dioxane is added dropwise, maintaining the internal temperature below 60°C. The mixture is heated to 90°C until the reaction is complete, then cooled and filtered to obtain the intermediate product.

    Further Reactions: The intermediate product is reacted with diisopropylethylamine and isoindoline hydrochloride in dimethylformamide, maintaining the internal temperature below 30°C. The mixture is stirred for 16 hours, then water is added, and the pH is adjusted to 6.0 using 6N hydrochloric acid.

Scientific Research Applications

E7449, also known as stenoparib, is a dual inhibitor of poly-ADP-ribose polymerase (PARP) and tankyrases, enzymes involved in DNA damage repair and the WNT pathway . Research indicates that this compound targets tumors with deficiencies in DNA repair and affects Wnt/β-catenin signaling . It is currently in early clinical development .

Scientific Research Applications of this compound:

  • Mechanism of Action: this compound inhibits PARP enzymatic activity and traps PARP1 onto damaged DNA, enhancing cytotoxicity . It also stabilizes axin and TNKS proteins, leading to β-catenin destabilization and altered expression of Wnt target genes .
  • Preclinical Studies:
    • This compound has shown antitumor activity in BRCA-deficient models in vivo and potentiates the activity of chemotherapy preclinically .
    • It inhibits Wnt/β-catenin signaling in colon cancer cell lines .
    • In mouse melanoma models, this compound potentiated the antitumor activity of temozolomide (TMZ), though this was accompanied by increased toxicity .
    • In a subcutaneous MDA-MB-436 xenograft model, this compound demonstrated statistically significant antitumor activity without significant body weight loss or deaths .
    • This compound treatment resulted in significant PARP inhibition at early time points, even at low doses, with the duration of inhibition increasing with higher doses .
  • Clinical Trials:
    • A phase 1 study examined the safety, maximum-tolerated dose (MTD), and antitumor activity of this compound in patients with advanced solid tumors .
    • The most common grade ≥3 treatment-related adverse event was fatigue .
    • The MTD was determined to be 600 mg .
    • This compound exhibited antitumor activity in solid tumors, with some patients showing partial responses and stable disease .
    • A drug-response predictor (DRP), 2X-121, was identified to predict those achieving partial response and durable stable disease .
    • Currently, Stenoparib is being explored in a phase 2 clinical study in patients with advanced, recurrent ovarian cancer who have been pre-selected for enrollment using the stenoparib DRP® .
  • Combination Therapy: this compound's antitumor activity was increased through combination with MEK inhibition . A phase 1b/2 clinical trial is anticipated, pending funding, of stenoparib in combination with dovitinib for second-line or later treatment of metastatic ovarian cancer and/or other solid tumors .

Mechanism of Action

E7449 exerts its effects by inhibiting the enzymatic activity of Poly (ADP-ribose) Polymerase 1 and Poly (ADP-ribose) Polymerase 2, as well as tankyrase 1 and tankyrase 2. This inhibition impairs DNA damage repair and traps Poly (ADP-ribose) Polymerase 1 onto damaged DNA, augmenting cytotoxicity. Additionally, this compound inhibits Wnt/β-catenin signaling by stabilizing axin and tankyrase proteins, leading to β-catenin de-stabilization .

Comparison with Similar Compounds

Comparison with Similar PARP Inhibitors

Mechanism of Action

Compound Targets Key Mechanism(s) Unique Features
E7449 PARP1/2, TNKS1/2 Dual PARP trapping + Wnt/β-catenin suppression via TNKS inhibition Synergizes with MEK inhibitors
Olaparib PARP1/2 PARP trapping, synthetic lethality in HR-deficient cells FDA-approved for BRCA-mutated ovarian cancer
Niraparib PARP1/2 PARP trapping, broad activity in HR-deficient and HR-proficient tumors Superior penetration of blood-brain barrier
Veliparib PARP1/2 Weak PARP trapping, primarily used in combination with chemotherapy/radiation Lower hematologic toxicity vs. others

Key Differences :

  • Olaparib/Niraparib lack TNKS activity but have stronger clinical validation in BRCA-mutated ovarian cancer .

Pharmacokinetics (PK) and Pharmacodynamics (PD)

Parameter This compound Olaparib Niraparib
Half-life ~8 hours ~14 hours ~36 hours
MTD 600 mg once daily 300 mg twice daily 300 mg once daily
Food Effect Reduced Cmax by 60% with food Minimal impact No significant effect
PARP Inhibition >90% at 600 mg >90% at 300 mg >90% at 300 mg

PK/PD Insights :

  • This compound requires twice-daily dosing for sustained PARP inhibition, unlike once-daily niraparib .
  • Olaparib’s longer half-life supports twice-daily dosing but increases cumulative toxicity .

Efficacy in Clinical Trials

Compound ORR in BRCA+ Tumors Key Indications Biomarker Companion
This compound 16.7% Ovarian, breast, colorectal (Wnt-driven) 2X-121 DRP (111-gene panel)
Olaparib 31–72% Ovarian, breast, pancreatic BRCA1/2 mutation testing
Niraparib 39% (maintenance) Ovarian (maintenance therapy) HRD testing

Efficacy Notes:

  • The 2X-121 DRP biomarker (DNA repair + Wnt pathway genes) identifies responders to this compound, enhancing precision .

Biological Activity

E7449 is a novel compound that functions as a dual inhibitor of PARP1/2 and tankyrase 1/2 (TNKS1/2). Its unique mechanism of action allows it to target tumors that are addicted to Wnt/β-catenin signaling, making it a promising candidate for cancer therapy. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and potential biomarkers for patient selection.

This compound inhibits both PARP and tankyrase enzymes, which play crucial roles in DNA repair and the regulation of Wnt signaling pathways. By inhibiting these pathways, this compound stabilizes axin and TNKS proteins, leading to the destabilization of β-catenin and altered expression of Wnt target genes. This mechanism is particularly relevant in tumors where Wnt signaling is upregulated, such as colorectal cancer and certain types of breast cancer .

Pharmacodynamics

The pharmacodynamic profile of this compound was evaluated in various preclinical models. In a study involving the NCI-H460 lung cancer xenograft model, this compound demonstrated significant PARP inhibition at early time points post-treatment. The compound showed a dose-dependent effect on PARP activity, with sustained inhibition observed at higher doses .

Table 1: Summary of Pharmacodynamic Effects of this compound

Dose (mg/kg)Time Point (hours)PARP Activity Inhibition (%)
10.25Significant
30.25Significant
101Sustained
1006Partial Recovery

Clinical Trials

This compound has undergone clinical evaluation in a Phase 1 study to assess its safety, maximum tolerated dose (MTD), and antitumor activity in patients with advanced solid tumors. A total of 41 patients were enrolled across various tumor types, including pancreatic, ovarian, breast, lung, and colorectal cancers.

Findings from Clinical Trials

  • Maximum Tolerated Dose (MTD): The MTD was established at 600 mg due to treatment-related adverse events such as fatigue and anaphylaxis.
  • Antitumor Activity: The study reported two partial responses (PRs) and stable disease (SD) in 13 patients, with durable SD observed for over 23 weeks in eight patients.
  • Biomarker Analysis: A novel biomarker panel (2X-121 drug-response predictor) was used to predict responses to this compound treatment based on gene expression profiles .

Table 2: Clinical Outcomes from Phase 1 Study

OutcomeNumber of Patients
Partial Responses (PR)2
Stable Disease (SD)13
Durable SD (>23 weeks)8
Grade ≥3 Adverse Events27

Case Studies

In one notable case within the clinical trial, a patient with advanced pancreatic cancer exhibited a PR after receiving this compound at the MTD. The patient's tumor showed significant reductions in size after three cycles of treatment, correlating with high levels of PARP inhibition as measured by serum biomarkers.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of E7449, and how do they influence its mechanism of action in cancer models?

this compound is a dual inhibitor of PARP1/2 (IC50 = 1.0–1.2 nM) and tankyrase 1/2 (TNKS1/2; IC50 ≈50 nM). Its anti-tumor activity stems from two mechanisms:

  • PARP trapping : this compound binds PARP1 to damaged DNA in a dose-dependent manner, blocking DNA repair pathways like base excision repair (BER) and alternative non-homologous end joining (alt-NHEJ), while sparing homologous recombination (HR)-proficient cells .
  • Wnt/β-catenin pathway suppression : By inhibiting TNKS1/2, this compound stabilizes AXIN2, reduces β-catenin levels, and downregulates Wnt target genes (e.g., cyclin D1) . Methodological Insight: Validate target engagement via PARP1 chromatin retention assays (e.g., immunofluorescence) and measure Wnt pathway markers (axin2, β-catenin) using Western blotting or qPCR .

Q. Which preclinical models are most appropriate for evaluating this compound’s efficacy, and what endpoints should be prioritized?

Key models include:

  • BRCA-deficient xenografts (e.g., MDA-MB-436 breast cancer): Measure tumor growth inhibition (TGI) and survival rates at doses of 30–100 mg/kg orally .
  • Wnt-driven models (e.g., SW480 colon cancer): Assess axin2 stabilization and β-catenin suppression .
  • Combination therapy models (e.g., B16-F10 melanoma with temozolomide): Evaluate synergistic effects using TGI and Kaplan-Meier analysis . Methodological Insight: Use 3D spheroids or patient-derived xenografts (PDXs) to mimic tumor microenvironments and assess PARP trapping via γH2AX foci quantification .

Q. How does this compound’s selectivity profile compare to other PARP inhibitors, and what implications does this have for therapeutic windows?

Unlike olaparib or niraparib, this compound exhibits dual PARP/TNKS inhibition , broadening its applicability to Wnt-dependent cancers. It shows no activity against PARP3 or PARP6-16, reducing off-target toxicity risks . Methodological Insight: Perform enzymatic inhibition assays (e.g., PARP1/2 vs. PARP3) and compare IC50 values across cell lines with varying HR status .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s efficacy between BRCA-deficient and Wnt-driven models?

Contradictions arise because this compound shows monotherapy activity in BRCA-deficient models but requires combination therapy in Wnt-dependent cancers . To address this:

  • Use isogenic cell lines (BRCA1/2 wild-type vs. knockout) to isolate HR dependency.
  • Conduct transcriptomic profiling (RNA-seq) to identify Wnt pathway activation biomarkers (e.g., LEF1, MYC) in resistant tumors .
  • Test synergy with MEK inhibitors (e.g., E6210) to overcome resistance in Wnt-activated models .

Q. How can researchers design a biomarker-driven clinical trial for this compound to maximize patient stratification?

Leverage the 2X-121 Drug Response Predictor (DRP) , a tumor-agnostic biomarker panel that predicts this compound sensitivity based on genomic and transcriptomic signatures . Steps include:

  • Pre-screen patients using DRP scoring.
  • Stratify cohorts by HRD (homologous recombination deficiency) status (e.g., BRCA mutations, RAD51 foci assays).
  • Incorporate PD endpoints (e.g., PARP1 trapping in circulating tumor cells) .

Q. What methodologies are optimal for analyzing this compound’s dual inhibition of PARP and TNKS in vivo?

  • PARP inhibition : Quantify PARylation levels in tumor lysates via ELISA or immunoblotting .
  • TNKS inhibition : Monitor axin2 stabilization and β-catenin degradation using IHC or flow cytometry .
  • Pharmacodynamic synergy : Use combinatorial dosing schedules (e.g., this compound + MEK inhibitors) and apply Chou-Talalay synergy analysis .

Q. How should researchers address variable pharmacokinetic (PK) profiles of this compound observed in phase I trials?

The phase I trial (NCT01618136) reported dose-dependent PK variability. Mitigation strategies include:

  • Therapeutic drug monitoring (TDM) : Measure plasma this compound levels at Cmax and trough via LC-MS/MS.
  • Population PK modeling : Incorporate covariates (e.g., hepatic function, CYP polymorphisms) to optimize dosing .

Q. Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s single-agent activity in TNKS-driven models?

  • Apply Bayesian hierarchical models to account for inter-study variability (e.g., tumor type, dosing regimen).
  • Use meta-analysis to pool data from multiple xenograft studies, adjusting for covariates like Wnt pathway activation status .

Q. How can researchers validate this compound’s impact on non-canonical DNA repair pathways beyond HR?

  • Perform CRISPR-Cas9 screens in HR-proficient cells to identify synthetic lethal interactions (e.g., FEN1, POLQ).
  • Assess alt-NHEJ activity via plasmid-based repair assays and quantify chromosomal aberrations (e.g., micronuclei formation) .

Q. What in vitro assays best capture this compound’s dual PARP/TNKS inhibition for high-throughput screening (HTS)?

  • PARP1/2 enzymatic assays : Use recombinant PARP1/2 with biotinylated NAD<sup>+</sup> and measure ADP-ribose incorporation .
  • TNKS1/2 AXIN2 stabilization assay : Employ Wnt-responsive luciferase reporters (e.g., SuperTOPFlash) in SW480 cells .
  • Multiplexed HTS : Combine PARP trapping (γH2AX) and Wnt inhibition (axin2) readouts in BRCA1-deficient vs. Wnt-activated cell lines .

Properties

IUPAC Name

11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c24-18-13-6-3-7-14-16(13)17(21-22-18)20-15(19-14)10-23-8-11-4-1-2-5-12(11)9-23/h1-7H,8-10H2,(H,22,24)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFSBHQQXIAQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CC3=NC4=NNC(=O)C5=C4C(=CC=C5)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140964-99-3
Record name E-7449
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140964993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2X-121
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2X-121
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X5A2QIA7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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